molecular formula C23H19Cl2N3OS B2604574 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole CAS No. 868255-98-5

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B2604574
CAS RN: 868255-98-5
M. Wt: 456.39
InChI Key: BYSONWLQDFMUSQ-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole (DCBET) is a synthetic triazole derivative that has been studied for its potential applications in various scientific research areas. This compound has been found to display a variety of biochemical and physiological effects, and is being explored for its potential use in a wide range of laboratory experiments.

Scientific Research Applications

Triazole Derivatives in Scientific Research

Broad Spectrum of Biological Activities

Triazole derivatives, including 1,2,4-triazoles, have been extensively studied for over a century and are known for their broad range of biological activities. This diversity in activity is due to the structural versatility of the triazole ring, allowing for various substitutions and modifications. These compounds have shown promise in anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral applications, as well as activity against several neglected diseases. The ongoing interest in triazole derivatives stems from their potential in addressing new diseases and combating drug-resistant bacteria and viruses (Ferreira et al., 2013).

Synthetic and Chemical Properties

Triazole compounds, particularly those containing the 1,2,4-triazole moiety, are of great interest not only for their pharmacological applications but also for their diverse chemical and synthetic utility. These derivatives serve as key intermediates in the synthesis of various biologically active molecules. Their physico-chemical properties and reactivity make them valuable in creating complex molecular architectures. This versatility is crucial for developing new materials, including those used in electronics, agriculture, and as corrosion inhibitors for metals and alloys (Parchenko, 2019).

Applications in Material Science and Industry

The industrial applications of 1,2,4-triazole derivatives extend beyond pharmacology into materials science, agriculture, and corrosion inhibition. These compounds are integral in producing high-energy materials, dyes, agricultural products, and anti-corrosion additives. Their role in creating heat-resistant polymers and products with fluorescent properties showcases the material science potential of triazole derivatives (Nazarov et al., 2021).

Antifungal and Antibacterial Applications

A significant area of research focuses on the antifungal and antibacterial properties of triazole derivatives. Their efficacy against a variety of microbial pathogens, including resistant strains, highlights their potential as the basis for new antimicrobial agents. The structural flexibility of the triazole core allows for the design of compounds with targeted activity against specific pathogens, offering a pathway to novel treatments for infectious diseases (Kazeminejad et al., 2022).

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3OS/c1-2-29-19-11-9-17(10-12-19)22-26-27-23(28(22)18-6-4-3-5-7-18)30-15-16-8-13-20(24)21(25)14-16/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSONWLQDFMUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole

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